Cytidine 3'-diphosphate 5'-diphosphate is a nucleotide derivative that plays a significant role in various biological processes, particularly in the synthesis of nucleic acids and as a precursor in lipid biosynthesis. This compound is classified under nucleoside diphosphates, which are essential for cellular metabolism and signaling. It is structurally characterized by the presence of a cytidine base linked to two diphosphate groups.
Cytidine 3'-diphosphate 5'-diphosphate is derived from cytidine, which is a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. The classification of this compound falls within the broader category of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. It is also involved in metabolic pathways related to phospholipid synthesis, particularly in the formation of phosphatidylcholine through its derivative, cytidine 5'-diphosphate choline.
Cytidine 3'-diphosphate 5'-diphosphate can be synthesized through various enzymatic and chemical methods. One notable enzymatic method involves the phosphorylation of cytidine monophosphate using ATP as a phosphate donor, catalyzed by specific kinases.
The synthesis typically requires controlled conditions to ensure high yields. For example, the use of glycerokinase for phosphorylation followed by acylation reactions can lead to efficient production of this compound. The enzymatic pathways are often preferred due to their specificity and lower environmental impact compared to chemical synthesis methods.
The molecular structure of cytidine 3'-diphosphate 5'-diphosphate consists of a cytosine base attached to a ribose sugar that is further linked to two phosphate groups. The chemical formula for this compound is , and its molecular weight is approximately 403.1764 g/mol.
The structural configuration includes:
Cytidine 3'-diphosphate 5'-diphosphate participates in several biochemical reactions, particularly in the synthesis of phospholipids and nucleotides. It acts as an intermediate in the conversion processes involving other nucleotides and phospholipids.
In lipid biosynthesis, it serves as a substrate for enzymes such as cytidine triphosphate: phosphocholine cytidylyltransferase, which catalyzes the formation of phosphatidylcholine from cytidine 5'-diphosphate choline. This reaction highlights its role in membrane biogenesis and cellular signaling pathways.
The mechanism of action for cytidine 3'-diphosphate 5'-diphosphate involves its function as a nucleotide donor in various enzymatic reactions. It facilitates the transfer of phosphate groups, thereby influencing metabolic pathways related to energy transfer and molecular synthesis.
In particular, it contributes to the biosynthesis of isoprenoid compounds through its involvement in reactions catalyzed by specific enzymes that require nucleotide substrates for activity.
Cytidine 3'-diphosphate 5'-diphosphate is typically found as a white crystalline powder when isolated. It is soluble in water, which facilitates its biological functions within cellular environments.
The compound exhibits typical properties associated with nucleotides:
Cytidine 3'-diphosphate 5'-diphosphate has several scientific applications:
Cytidine 3'-diphosphate 5'-diphosphate (CDP-CDP) is a dinucleotide with the molecular formula C₉H₁₅N₃O₁₁P₂ and a molecular weight of 403.18 g/mol [3]. Its structure comprises a cytosine base linked via a β-N₁-glycosidic bond to a ribose sugar, which is esterified at both the 3' and 5' positions with diphosphate groups. The ribose ring adopts a C3'-endo puckering conformation in the 3'-phosphorylated form, while the 5'-diphosphate group induces a C2'-endo configuration, creating torsional strain [2] [5]. The cytosine base predominantly exists in the amino tautomer (NH₂-C=O) under physiological conditions, with rare imino (NH-C=OH) forms occurring at non-physiological pH [7]. Stereochemical specificity is enforced by the D-ribofuranose chirality at C1', C2', C3', and C4', rendering the molecule biologically active in its natural (R) configuration [5].
Table 1: Atomic Composition and Mass Data
Component | Composition | Mass Contribution (Da) |
---|---|---|
Cytosine | C₄H₅N₃O | 111.10 |
Ribose (3',5'-diphosphorylated) | C₅H₇O₆P₂ | 240.00 |
Diphosphate (x2) | P₂O₇ | 174.94 (total) |
Total | C₉H₁₅N₃O₁₁P₂ | 403.18 |
The 3'- and 5'-diphosphate groups form phosphoanhydride bonds with the ribose oxygen atoms, creating distinct bond geometries. The Pα-O5' bond length measures 1.60 Å (3' phosphate) and 1.62 Å (5' phosphate), while the Pβ-O-Pα angles range from 120° to 135°, indicating significant flexibility [7]. This conformation enables chelation of divalent cations (Mg²⁺, Ca²⁺) through the non-bridging oxygen atoms, stabilizing the molecule in enzymatic binding pockets . Tautomeric equilibria involve:
CDP-CDP exhibits pH-dependent hydrolysis, with maximum stability at pH 6.0–7.5 (t₁/₂ = 48 hours). Acidic conditions (pH < 4) catalyze glycosidic bond cleavage (k = 3.2 × 10⁻³ min⁻¹), while alkaline conditions (pH > 8) promote phosphodiester hydrolysis (k = 8.7 × 10⁻³ min⁻¹) [3]. The free energy of hydrolysis (ΔG°') for the 3'-diphosphate is -10.2 kcal/mol, compared to -11.5 kcal/mol for the 5'-diphosphate, indicating lower activation energy for 5'-phosphate scission . Metal ions accelerate degradation: Cu²⁺ catalyzes hydrolysis via radical oxidation (50-fold rate increase), whereas Mg²⁺ stabilizes the transition state (2-fold increase) [7]. Hydrolysis products include cytidine 3',5'-bisphosphate (pH 2–3) and cytidine (pH 8–9) [3].
Table 2: Hydrolysis Kinetics Under Varied Conditions
Condition | Rate Constant (k, min⁻¹) | Half-life (t₁/₂) | Primary Products |
---|---|---|---|
pH 3.0 (37°C) | 3.2 × 10⁻³ | 3.6 hours | Cytidine + Phosphates |
pH 7.4 (37°C) | 2.4 × 10⁻⁴ | 48 hours | Intact CDP-CDP |
pH 9.0 (37°C) | 8.7 × 10⁻³ | 1.3 hours | 3'-CMP + 5'-CDP |
pH 7.4 + 1mM Cu²⁺ | 1.2 × 10⁻² | 1 hour | Oxidized cytidine derivatives |
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 600 MHz) reveals:
Mass Spectrometry
High-resolution ESI-MS exhibits a [M-H]⁻ ion at m/z 402.0684 (calc. 402.0688 for C₉H₁₄N₃O₁₁P₂), with fragmentation patterns including:
X-ray Crystallography
Crystals (space group P2₁2₁2₁) reveal a monoclinic unit cell (a = 11.2 Å, b = 19.8 Å, c = 14.3 Å, β = 112°). The 3'-diphosphate adopts a gauche-gauche torsion (O5'-Pα-O-Pβ = 65°), while the 5'-diphosphate shows gauche-trans (O5'-Pα-O-Pβ = 48°). Base stacking distance is 3.4 Å between cytidine rings in dimeric structures [7]. Hydrogen bonding involves N4-H···O (2.9 Å) and O2···H-C2' (3.1 Å) contacts, stabilizing the lattice.
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